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For Researchers, Scientists, and Drug Development Professionals

Foreword
Isonicotinic acid and its derivatives represent a cornerstone in modern medicinal chemistry,

serving as versatile scaffolds for the development of a wide array of therapeutic agents. From

the foundational anti-tubercular drug isoniazid to novel kinase inhibitors, the pyridine-4-

carboxylic acid core is a privileged structure. This guide focuses on a specific, yet significant,

derivative: 2-(2-chlorophenyl)isonicotinic acid. The introduction of a 2-chlorophenyl

substituent at the 2-position of the isonicotinic acid ring system imparts unique steric and

electronic properties, making it a compound of considerable interest for structure-activity

relationship (SAR) studies and as a key building block in the synthesis of complex

pharmaceutical molecules. This document provides a detailed overview of its fundamental

molecular and physicochemical properties, insights into its synthesis and characterization, and

a discussion of its relevance in contemporary drug discovery.

Core Molecular Attributes
The foundational step in evaluating any chemical entity for research and development is a

thorough understanding of its fundamental molecular characteristics. These identifiers are

crucial for everything from sourcing and registration to analytical method development and

computational modeling.
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The elemental composition of 2-(2-chlorophenyl)isonicotinic acid is described by the

molecular formula C₁₂H₈ClNO₂. This formula indicates the presence of twelve carbon atoms,

eight hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms.

Based on this composition, the molecular weight is calculated to be 233.65 g/mol [1]. This

value is fundamental for stoichiometric calculations in synthesis, preparation of solutions of

known concentration, and for mass spectrometry analysis.

Chemical Structure
The structural arrangement of atoms defines the molecule's identity and is the primary

determinant of its chemical and biological properties. 2-(2-chlorophenyl)isonicotinic acid
consists of a pyridine ring with a carboxylic acid group at the 4-position (the defining feature of

an isonicotinic acid) and a 2-chlorophenyl group attached to the 2-position of the pyridine ring.

Diagram: Molecular Structure of 2-(2-chlorophenyl)isonicotinic Acid

Caption: 2D structure of 2-(2-chlorophenyl)isonicotinic acid.

Key Identifiers
A universally recognized identifier for a chemical substance is its CAS Registry Number.

Identifier Value

CAS Number 1225547-10-3[1][2]

IUPAC Name 2-(2-chlorophenyl)pyridine-4-carboxylic acid

Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation,

and understanding its behavior in biological systems. While specific experimental data for 2-(2-
chlorophenyl)isonicotinic acid is not widely published, we can infer some properties from its

structure and data on related compounds.
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Property Value/Information
Significance in Drug
Development

Melting Point

Expected to be a solid at room

temperature with a relatively

high melting point,

characteristic of aromatic

carboxylic acids. For

comparison, the related 2-

chloronicotinic acid has a

melting point of 176-178 °C.

Purity assessment, stability,

and formulation

considerations.

Solubility

Likely to exhibit poor solubility

in water and better solubility in

organic solvents such as

DMSO and methanol. The

carboxylic acid moiety may

allow for salt formation to

improve aqueous solubility.

Affects bioavailability,

formulation options, and ease

of handling in experimental

assays.

pKa

The carboxylic acid group will

have an acidic pKa, while the

pyridine nitrogen will have a

basic pKa. For the parent

isonicotinic acid, the pKa is

approximately 4.96.[3] The

presence of the electron-

withdrawing chlorophenyl

group may slightly alter these

values.

Influences ionization state at

physiological pH, which in turn

affects solubility, permeability,

and receptor binding.

Synthesis and Characterization
The synthesis of 2-(2-chlorophenyl)isonicotinic acid can be approached through several

established synthetic routes for biaryl pyridine compounds. A common strategy involves a

cross-coupling reaction.
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A plausible and efficient method for the synthesis of 2-(2-chlorophenyl)isonicotinic acid is

the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming

reaction is widely used in the pharmaceutical industry for its tolerance of a broad range of

functional groups and generally high yields.

Diagram: Proposed Suzuki-Miyaura Coupling Synthesis Workflow

Starting Materials:
- 2-chloroisonicotinic acid ester

- 2-chlorophenylboronic acid

Suzuki-Miyaura Coupling
- Pd catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., Na₂CO₃, K₃PO₄)

- Solvent (e.g., Dioxane/H₂O, Toluene)

Ester Hydrolysis
- Base (e.g., NaOH, LiOH)

- Acidic workup

Purification
- Recrystallization

- Column Chromatography

Final Product:
2-(2-chlorophenyl)isonicotinic acid

Click to download full resolution via product page

Caption: A conceptual workflow for the synthesis of 2-(2-chlorophenyl)isonicotinic acid.

Experimental Protocol: Conceptual Suzuki-Miyaura Coupling

Reaction Setup: To a solution of a suitable 2-halo-isonicotinic acid ester (e.g., methyl 2-

chloroisonicotinate) in a degassed solvent system (such as a mixture of dioxane and water)

is added 2-chlorophenylboronic acid, a palladium catalyst (e.g.,

tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).

Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen

or argon) for a period sufficient to ensure complete conversion, typically monitored by thin-

layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Workup and Ester Hydrolysis: Upon completion, the reaction is cooled, and the organic layer

is separated. The crude product is then subjected to ester hydrolysis, typically by treatment

with a base such as lithium hydroxide or sodium hydroxide in a solvent mixture like

THF/water.

Purification: After acidification to protonate the carboxylic acid, the crude 2-(2-
chlorophenyl)isonicotinic acid is isolated and purified by standard techniques such as

recrystallization or column chromatography to yield the final product.

Analytical Characterization
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The identity and purity of the synthesized 2-(2-chlorophenyl)isonicotinic acid must be

confirmed through a battery of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

protons on both the pyridine and phenyl rings. The aromatic region will be complex due to

the coupling between adjacent protons. The carboxylic acid proton will appear as a broad

singlet, typically at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will display twelve distinct signals corresponding to

the twelve carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will

be the most downfield signal. The chemical shifts of the aromatic carbons will be

influenced by the nitrogen atom in the pyridine ring and the chlorine atom on the phenyl

ring.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the

compound. The mass spectrum should show a molecular ion peak (M+) or a protonated

molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 233.65

g/mol . The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio)

will result in a characteristic M+2 peak.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for

the functional groups present. Key expected vibrations include a broad O-H stretch from the

carboxylic acid (typically in the range of 2500-3300 cm⁻¹), a strong C=O stretch from the

carbonyl group (around 1700 cm⁻¹), and C=C and C=N stretching vibrations from the

aromatic rings.

Applications in Drug Discovery and Medicinal
Chemistry
While specific biological activity data for 2-(2-chlorophenyl)isonicotinic acid is not

extensively documented in publicly available literature, its structural motifs suggest several

potential areas of application in drug discovery.
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As a Building Block: The primary utility of this compound is likely as a key intermediate in the

synthesis of more complex molecules. The carboxylic acid functional group provides a

convenient handle for amide bond formation, allowing for the facile introduction of this biaryl

scaffold into a variety of molecular frameworks.

Potential as a Kinase Inhibitor Scaffold: Many kinase inhibitors incorporate a substituted

pyridine or similar heterocyclic core. The 2-(2-chlorophenyl)isonicotinic acid moiety could

serve as a hinge-binding element in the ATP-binding pocket of various kinases.

Analogue of Anti-inflammatory and Anti-cancer Agents: Isonicotinic acid derivatives have

been investigated for a range of biological activities, including anti-inflammatory and

anticancer properties. The 2-chlorophenyl substitution could modulate the activity and

selectivity of such compounds. For example, derivatives of isonicotinic acid are being

explored as potential inhibitors of the PD-1/PD-L1 immune checkpoint pathway, a significant

target in oncology.

Conclusion and Future Perspectives
2-(2-Chlorophenyl)isonicotinic acid is a well-defined chemical entity with a clear role as a

valuable building block for medicinal chemists and drug discovery scientists. Its synthesis is

achievable through robust and well-established synthetic methodologies like the Suzuki-

Miyaura cross-coupling. While detailed biological data for this specific compound is sparse, its

structural relationship to a multitude of biologically active molecules suggests that it holds

potential for the development of novel therapeutics. Future research efforts could focus on the

synthesis of a library of amides and esters derived from 2-(2-chlorophenyl)isonicotinic acid
and their subsequent screening against a panel of biological targets, such as kinases, immune

checkpoint proteins, and enzymes involved in inflammatory pathways. Such studies would

further elucidate the therapeutic potential of this versatile chemical scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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